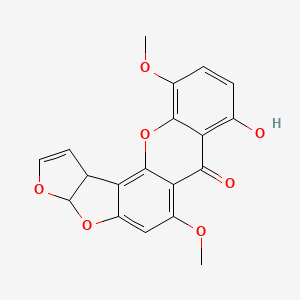
5-Methoxysterigmatocystin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties . This compound has garnered significant attention due to its potential health risks and its role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxysterigmatocystin typically involves the fermentation of Aspergillus species. The compound can be isolated from the mycelium of these fungi through a series of extraction and purification steps . The specific conditions for fermentation and isolation can vary, but they generally involve maintaining the fungi in a nutrient-rich medium under controlled environmental conditions.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. for research purposes, it can be produced in laboratory settings using controlled fermentation processes. The isolation and purification steps are critical to ensure the compound’s purity and to remove any contaminants that may be present.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the compound’s structure and properties, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives can exhibit different biological activities and properties compared to the parent compound .
Aplicaciones Científicas De Investigación
5-Methoxysterigmatocystin has been extensively studied for its cytotoxic and genotoxic effects. It has been shown to induce DNA damage and alter the phosphorylation of checkpoint proteins in various cell lines . This compound is used in research to understand the mechanisms of mycotoxin-induced toxicity and to develop potential therapeutic interventions.
In addition to its role in toxicology studies, this compound has been investigated for its potential antitumor activity. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a valuable tool in cancer research .
Mecanismo De Acción
The mechanism of action of 5-Methoxysterigmatocystin involves its ability to induce DNA damage and disrupt cellular processes. It activates checkpoint proteins such as Chk2, leading to cell cycle arrest and apoptosis . The compound’s genotoxic effects are primarily mediated through the induction of double and single DNA strand breaks .
Comparación Con Compuestos Similares
5-Methoxysterigmatocystin is structurally related to sterigmatocystin and other mycotoxins produced by Aspergillus species. Similar compounds include sterigmatocystin, oxisterigmatocystin A, oxisterigmatocystin B, and oxisterigmatocystin C . These compounds share similar toxicological properties but differ in their specific chemical structures and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its higher cytotoxicity and genotoxicity. It is ten times more cytotoxic than sterigmatocystin in certain cell lines, making it a particularly potent mycotoxin .
Propiedades
IUPAC Name |
15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUNWFPOWIBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
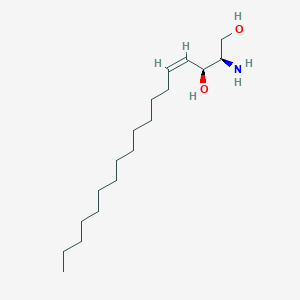
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
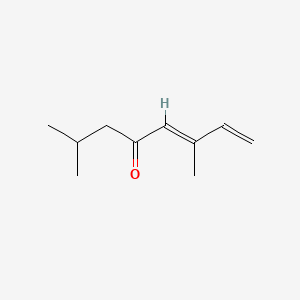
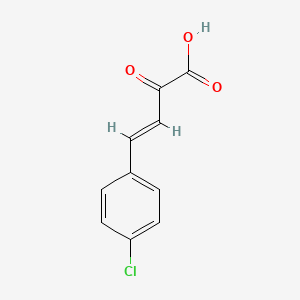
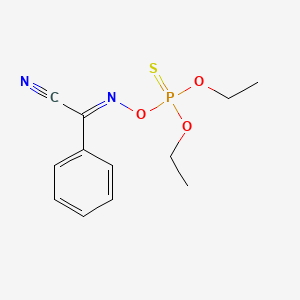
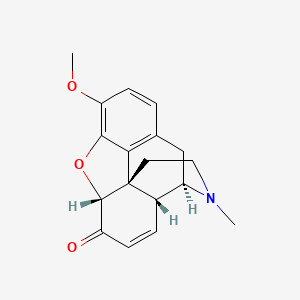


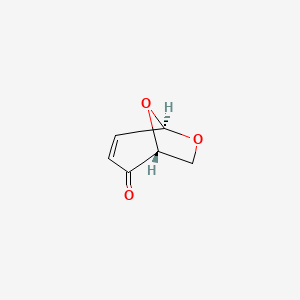

![1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-](/img/structure/B1234505.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)
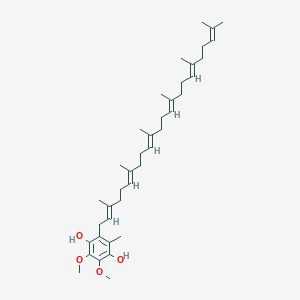
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
